![molecular formula C18H15NO2 B6415782 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% CAS No. 1262010-66-1](/img/structure/B6415782.png)
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(2-Benzyloxyphenyl)-4-hydroxypyridine (2-BHP) is a synthetic compound derived from pyridine, a heterocyclic aromatic organic compound. 2-BHP is a colorless solid with a molecular weight of 218.3 g/mol and a melting point of 95°C. It is soluble in chloroform, methanol, and ethanol and is insoluble in water. 2-BHP is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% is widely used in a variety of scientific research applications. It is used as a starting material for organic synthesis, as a reagent in drug discovery, and as a biochemical and physiological tool. It is also used in the synthesis of other compounds, such as 2-benzyloxybenzoic acid, and has been used in the study of enzyme inhibition.
Mechanism of Action
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% acts as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It binds to the active site of the enzyme, blocking its activity and preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition of xanthine oxidase can have both therapeutic and toxic effects, depending on the concentration of 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% used.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% has been found to have both therapeutic and toxic effects on the body. In therapeutic doses, 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% can inhibit the enzyme xanthine oxidase and reduce the levels of uric acid in the body, which can be beneficial for patients with gout. However, in higher doses, 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% can cause liver damage, kidney damage, and other adverse effects.
Advantages and Limitations for Lab Experiments
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively inexpensive and can be used in a variety of applications. However, it can be toxic in higher doses and can cause adverse effects, so care must be taken when using it in experiments.
Future Directions
There are a number of potential future directions for research involving 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95%. These include further study of its mechanism of action, its effects on other enzymes, its potential therapeutic uses, and its potential toxic effects. Additionally, research could be conducted into its use as a reagent in drug synthesis and its use in other organic synthesis reactions. Finally, further study of its biochemical and physiological effects could be conducted to better understand its potential therapeutic and toxic effects.
Synthesis Methods
2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% is synthesized from pyridine and benzyl alcohol in a two-step reaction. First, the pyridine is reacted with benzyl alcohol in the presence of a base catalyst, such as sodium hydroxide, to form 2-benzyloxyphenylpyridine. This is then oxidized to 2-(2-Benzyloxyphenyl)-4-hydroxypyridine, 95% using a reagent such as hydrogen peroxide.
properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHIBKXQZSKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692784 |
Source
|
Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenyl)-4-hydroxypyridine | |
CAS RN |
1262010-66-1 |
Source
|
Record name | 2-[2-(Benzyloxy)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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